PKD1 Inhibition Potency: CAS 2191404-03-0 vs. Dimethylsulfamoyl Analog
In head-to-head PKD1 enzymatic assays described in patent US20110098325, the 4-(1H-pyrrol-1-yl)benzamide derivative (target compound) demonstrated an IC50 of 0.45 µM, whereas the 4-(dimethylsulfamoyl)benzamide analog exhibited an IC50 of 2.8 µM [1]. This represents a 6.2-fold improvement in potency conferred solely by the pyrrole substituent.
| Evidence Dimension | PKD1 Inhibition IC50 |
|---|---|
| Target Compound Data | 0.45 µM |
| Comparator Or Baseline | 4-(dimethylsulfamoyl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide: 2.8 µM |
| Quantified Difference | 6.2-fold greater potency |
| Conditions | PKD1 enzymatic assay, recombinant human PKD1, 10 µM ATP |
Why This Matters
For researchers studying PKD1-driven signaling, a 6.2-fold potency advantage reduces the required compound concentration, minimizing off-target effects and cellular toxicity in long-term assays.
- [1] Raynham, T. M., et al. (2011). Pyridine Benzamides and Pyrazine Benzamides Used as PKD Inhibitors. U.S. Patent Application No. 20110098325 A1. Example 42 and Table 3. View Source
